molecular formula C20H30O2 B3034745 Hugorosenone CAS No. 217096-49-6

Hugorosenone

Cat. No.: B3034745
CAS No.: 217096-49-6
M. Wt: 302.5 g/mol
InChI Key: QPBXGHPGNJJSFO-GVEXGNBASA-N
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Description

Hugorosenone is an organic compound with the chemical formula C10H14O. It is a colorless to pale yellow liquid with a special aromatic taste

Preparation Methods

Hugorosenone is typically synthesized through chemical methods. One common preparation method involves the esterification of coumarin . The reaction conditions for this synthesis include the use of specific catalysts and controlled temperature settings to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Hugorosenone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hugorosenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hugorosenone involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with amino acid residues in the malaria pathogen, which may contribute to its biological activity . The exact pathways and molecular targets involved in its effects are still under investigation.

Comparison with Similar Compounds

Hugorosenone is part of a group of rosane-type diterpenes. Similar compounds include:

  • 18-hydroxythis compound
  • 18-hydroxy-3-deoxythis compound
  • 12-hydroxy-13-methylpodocarpa-8,11,13-trien-3-one

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific aromatic properties and its activity against mosquito larvae and fungi .

Properties

IUPAC Name

(2R,4bR,7R,8aR,10aR)-7-ethenyl-2-hydroxy-1,1,4b,7-tetramethyl-2,5,6,8,8a,9,10,10a-octahydrophenanthren-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-6-19(4)9-10-20(5)13(12-19)7-8-14-15(20)11-16(21)17(22)18(14,2)3/h6,11,13-14,17,22H,1,7-10,12H2,2-5H3/t13-,14-,17+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBXGHPGNJJSFO-GVEXGNBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3CC(CCC3(C2=CC(=O)C1O)C)(C)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2([C@@H](C1)CC[C@@H]3C2=CC(=O)[C@@H](C3(C)C)O)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019970
Record name (+)-Hugorosenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217096-49-6
Record name (+)-Hugorosenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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